5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one
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Overview
Description
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and hydroxyl groups in the compound suggests potential for unique chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzaldehyde, fluorinated reagents, and pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of solvents that are cost-effective and environmentally friendly.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Nucleophilic substitution reactions at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted pyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anti-cancer drug.
6-Hydroxy-2-phenylpyrimidin-4(1H)-one: A non-fluorinated analog with potentially different biological activities.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to non-fluorinated analogs.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
105441-02-9 |
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Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15) |
InChI Key |
PYYSAUHLPLZZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)O |
Origin of Product |
United States |
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